molecular formula C14H16NO4S3- B11687471 3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate

3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate

Cat. No.: B11687471
M. Wt: 358.5 g/mol
InChI Key: LBEWJRSAUSTFRP-ZSOIEALJSA-M
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Description

3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxy group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate typically involves multiple steps. One common method includes the reaction of 5-methoxy-2-mercaptobenzothiazole with 2-bromo-1-propanesulfonic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2Z)-2-{(2E)-2-[(3-ethyl-5-methoxy-1,3-benzoselenazol-3-ium-2-yl)methylidene]butylidene}-6-methoxy-5-methyl-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate
  • 3-[(3-Methacrylamidopropyl)dimethylammonio]propane-1-sulfonate

Uniqueness

Compared to similar compounds, 3-[(2Z)-5-methoxy-2-(2-thioxopropylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate is unique due to its specific structural features, such as the presence of a thioxopropylidene group and a benzothiazole ring.

Properties

Molecular Formula

C14H16NO4S3-

Molecular Weight

358.5 g/mol

IUPAC Name

3-[(2Z)-5-methoxy-2-(2-sulfanylidenepropylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C14H17NO4S3/c1-10(20)8-14-15(6-3-7-22(16,17)18)12-9-11(19-2)4-5-13(12)21-14/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,17,18)/p-1/b14-8-

InChI Key

LBEWJRSAUSTFRP-ZSOIEALJSA-M

Isomeric SMILES

CC(=S)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-]

Canonical SMILES

CC(=S)C=C1N(C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-]

Origin of Product

United States

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